molecular formula C11H15NO2 B2672024 3-(4-Methoxyphenyl)morpholine CAS No. 1017481-31-0

3-(4-Methoxyphenyl)morpholine

Cat. No.: B2672024
CAS No.: 1017481-31-0
M. Wt: 193.246
InChI Key: BMCOYPKKBOYPHE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)morpholine is an organic compound with the molecular formula C11H15NO2 It is a morpholine derivative where the morpholine ring is substituted with a 4-methoxyphenyl group

Scientific Research Applications

3-(4-Methoxyphenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Future Directions

Future research on 3-(4-Methoxyphenyl)morpholine and other morpholine derivatives could focus on unraveling the mechanisms behind their release and pace of discharge, as well as defining the effects of by-products of donors after liberation . This could lead to a better understanding of the biological effects of these compounds and could shed light on the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)morpholine typically involves the reaction of 4-methoxyaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: 4-Hydroxyphenylmorpholine.

    Reduction: Reduced aromatic derivatives.

    Substitution: N-substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Methoxyphenylmorpholine: Similar structure but different substitution pattern.

    Phenylmorpholine: Lacks the methoxy group.

    4-Methoxyphenylpiperazine: Contains a piperazine ring instead of morpholine.

Uniqueness: 3-(4-Methoxyphenyl)morpholine is unique due to the presence of both the morpholine ring and the 4-methoxyphenyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCOYPKKBOYPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017481-31-0
Record name 3-(4-methoxyphenyl)morpholine
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